Cas no 2138566-53-5 (2-tert-butylimidazo1,2-apyridine-3-sulfonyl fluoride)
2-tert-butylimidazo1,2-apyridine-3-sulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
-
- 2-tert-butylimidazo1,2-apyridine-3-sulfonyl fluoride
- EN300-1197568
- 2-tert-butylimidazo[1,2-a]pyridine-3-sulfonyl fluoride
- 2138566-53-5
-
- Inchi: 1S/C11H13FN2O2S/c1-11(2,3)9-10(17(12,15)16)14-7-5-4-6-8(14)13-9/h4-7H,1-3H3
- InChI Key: HWJUEBDPAGNTBZ-UHFFFAOYSA-N
- SMILES: S(C1=C(C(C)(C)C)N=C2C=CC=CN12)(=O)(=O)F
Computed Properties
- Exact Mass: 256.06817700g/mol
- Monoisotopic Mass: 256.06817700g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 385
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 59.8Ų
2-tert-butylimidazo1,2-apyridine-3-sulfonyl fluoride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1197568-50mg |
2-tert-butylimidazo[1,2-a]pyridine-3-sulfonyl fluoride |
2138566-53-5 | 50mg |
$1020.0 | 2023-10-03 | ||
| Enamine | EN300-1197568-100mg |
2-tert-butylimidazo[1,2-a]pyridine-3-sulfonyl fluoride |
2138566-53-5 | 100mg |
$1068.0 | 2023-10-03 | ||
| Enamine | EN300-1197568-250mg |
2-tert-butylimidazo[1,2-a]pyridine-3-sulfonyl fluoride |
2138566-53-5 | 250mg |
$1117.0 | 2023-10-03 | ||
| Enamine | EN300-1197568-500mg |
2-tert-butylimidazo[1,2-a]pyridine-3-sulfonyl fluoride |
2138566-53-5 | 500mg |
$1165.0 | 2023-10-03 | ||
| Enamine | EN300-1197568-1000mg |
2-tert-butylimidazo[1,2-a]pyridine-3-sulfonyl fluoride |
2138566-53-5 | 1000mg |
$1214.0 | 2023-10-03 | ||
| Enamine | EN300-1197568-2500mg |
2-tert-butylimidazo[1,2-a]pyridine-3-sulfonyl fluoride |
2138566-53-5 | 2500mg |
$2379.0 | 2023-10-03 | ||
| Enamine | EN300-1197568-5000mg |
2-tert-butylimidazo[1,2-a]pyridine-3-sulfonyl fluoride |
2138566-53-5 | 5000mg |
$3520.0 | 2023-10-03 | ||
| Enamine | EN300-1197568-10000mg |
2-tert-butylimidazo[1,2-a]pyridine-3-sulfonyl fluoride |
2138566-53-5 | 10000mg |
$5221.0 | 2023-10-03 | ||
| Enamine | EN300-1197568-1.0g |
2-tert-butylimidazo[1,2-a]pyridine-3-sulfonyl fluoride |
2138566-53-5 | 1g |
$0.0 | 2023-06-08 |
2-tert-butylimidazo1,2-apyridine-3-sulfonyl fluoride Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 2-tert-butylimidazo1,2-apyridine-3-sulfonyl fluoride
Introduction to 2-tert-butylimidazo1,2-apyridine-3-sulfonyl fluoride (CAS No. 2138566-53-5)
2-tert-butylimidazo1,2-apyridine-3-sulfonyl fluoride, identified by the Chemical Abstracts Service Number (CAS No.) 2138566-53-5, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of imidazo[1,2-a]pyridine derivatives, which are known for their diverse biological activities and potential applications in drug development. The presence of a sulfonyl fluoride group in its molecular structure enhances its reactivity, making it a valuable intermediate in synthetic chemistry and medicinal chemistry.
The structure of 2-tert-butylimidazo1,2-apyridine-3-sulfonyl fluoride features a fused ring system consisting of an imidazole ring connected to a pyridine ring. The tert-butyl group at the 2-position provides steric hindrance, which can influence the compound's interactions with biological targets. Additionally, the sulfonyl fluoride (-SO₂F) moiety is a well-known leaving group in organic synthesis, facilitating nucleophilic substitution reactions. This characteristic makes the compound particularly useful in constructing more complex molecules through further functionalization.
In recent years, there has been growing interest in imidazo[1,2-a]pyridine derivatives due to their demonstrated efficacy in various therapeutic areas. Studies have shown that these compounds exhibit promising activities against a range of targets, including enzymes and receptors involved in inflammatory responses, viral infections, and cancer pathways. The synthetic utility of 2-tert-butylimidazo1,2-apyridine-3-sulfonyl fluoride lies in its ability to serve as a versatile building block for designing novel pharmacophores.
One of the most compelling aspects of this compound is its role in the development of kinase inhibitors, which are critical in targeted cancer therapies. Kinases are enzymes that play a central role in cell signaling pathways, and their dysregulation is often associated with tumor growth and progression. By designing molecules that selectively inhibit specific kinases, researchers aim to develop treatments that are more effective and have fewer side effects than traditional chemotherapies. The fluorinated sulfonyl group in 2-tert-butylimidazo1,2-apyridine-3-sulfonyl fluoride can be strategically incorporated into kinase inhibitors to improve their binding affinity and metabolic stability.
Moreover, the application of this compound extends beyond oncology. Emerging research suggests that it may also have potential in treating infectious diseases caused by viruses such as HIV and hepatitis C. The ability of imidazo[1,2-a]pyridine derivatives to modulate immune responses makes them attractive candidates for antiviral therapies. The synthetic flexibility offered by 2-tert-butylimidazo1,2-apyridine-3-sulfonyl fluoride allows chemists to modify its core structure to develop agents that can interfere with viral replication or enhance host immune defenses.
The chemical properties of 2-tert-butylimidazo1,2-apyridine-3-sulfonyl fluoride make it an excellent candidate for further derivatization. The sulfonyl fluoride group can be displaced by various nucleophiles under controlled conditions, enabling the introduction of different functional groups such as amines, alcohols, or thiols. This reactivity is particularly useful in drug discovery pipelines where rapid diversification of molecular libraries is essential for identifying lead compounds.
In conclusion, 2-tert-butylimidazo1,2-apyridine-3-sulfonyl fluoride (CAS No. 2138566-53-5) represents a significant advancement in the field of heterocyclic chemistry. Its unique structural features and synthetic versatility position it as a valuable tool for researchers working on next-generation therapeutics. As our understanding of biological pathways continues to evolve, compounds like this one will play an increasingly important role in developing innovative treatments for complex diseases.
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